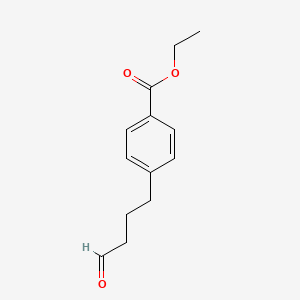

Ethyl 4-(4-oxobutyl)benzoate

描述

Ethyl 4-(4-oxobutyl)benzoate is an aromatic ester derivative featuring a benzoate core substituted with a 4-oxobutyl chain at the para position. For instance, mthis compound (a closely related compound) has a molecular formula of C₁₂H₁₄O₃, a molar mass of 206.24 g/mol, and a density of 1.082 g/cm³ . Extrapolating from this, the ethyl ester variant likely has a molecular formula of C₁₃H₁₆O₃ and a molar mass of 220.26 g/mol, with solubility trends similar to its methyl counterpart (soluble in organic solvents like chloroform and methanol but insoluble in water) .

The 4-oxobutyl moiety introduces ketone functionality, enhancing reactivity in nucleophilic additions or reductions. Such properties make it a candidate for pharmaceutical intermediates, flavoring agents, or polymer additives, though direct applications are inferred from structurally related esters .

属性

分子式 |

C13H16O3 |

|---|---|

分子量 |

220.26 g/mol |

IUPAC 名称 |

ethyl 4-(4-oxobutyl)benzoate |

InChI |

InChI=1S/C13H16O3/c1-2-16-13(15)12-8-6-11(7-9-12)5-3-4-10-14/h6-10H,2-5H2,1H3 |

InChI 键 |

WIUWXKUFRLNZSR-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC=C(C=C1)CCCC=O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Comparisons

Physicochemical Properties

Key Research Findings

- Reactivity of Ketone Substituents : The 4-oxobutyl group in this compound facilitates nucleophilic attacks, as demonstrated in the synthesis of trifluoromethyl-oxadiazole derivatives from similar esters .

- Comparative Solubility: Ethyl 4-dimethylaminobenzoate exhibits superior solubility in DMSO compared to this compound, attributed to its polar amine group .

- Thermal Stability : Mthis compound degrades above 200°C, suggesting analogous thermal limitations for the ethyl variant in high-temperature applications .

常见问题

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 4-(4-oxobutyl)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The synthesis typically involves esterification of 4-(4-oxobutyl)benzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) or coupling via Steglich esterification using DCC/DMAP. Critical conditions include temperature control (60–80°C for acid catalysis) and anhydrous environments to prevent hydrolysis. Oxidation of a pre-functionalized butyl chain (e.g., 4-hydroxybutyl) to the ketone using Jones reagent or PCC may also be employed. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (1.2–1.5 equivalents of alcohol for esterification) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer:

- ¹H NMR : A triplet at δ ~2.5–2.7 ppm (CH₂ adjacent to ketone), a singlet at δ ~3.7 ppm (ester CH₃CH₂O), and aromatic protons at δ ~7.8–8.1 ppm (para-substituted benzoate).

- ¹³C NMR : A carbonyl signal at δ ~207 ppm (ketone) and ~167 ppm (ester C=O).

- IR : Strong peaks at ~1720 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching m/z = 234.3 (calculated for C₁₃H₁₄O₃). Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties (e.g., solubility, melting point) of this compound across studies?

- Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. To resolve:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to assess purity.

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX suite) can confirm molecular packing and polymorphism .

- Reproducibility Tests : Repeat synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., ketone carbonyl) and nucleophilic regions (e.g., ester oxygen).

- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.

- Docking Studies : If biologically active, simulate interactions with enzymes (e.g., oxidoreductases) using AutoDock Vina .

Q. In multi-step syntheses, what strategies mitigate side reactions (e.g., keto-enol tautomerism) during functionalization of this compound?

- Methodological Answer:

- Protecting Groups : Temporarily protect the ketone as a ketal (e.g., ethylene glycol/H⁺) before introducing reactive groups.

- Low-Temperature Conditions : Perform reactions at 0–5°C to suppress tautomerization.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate enol forms and adjust reaction parameters dynamically .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer:

- Experimental Setup : Prepare buffer solutions (pH 2–12) and incubate the compound at 25–60°C. Sample aliquots at timed intervals.

- Analytical Tools : Quantify degradation via UV-Vis (λ_max ~270 nm for aromatic ring) or LC-MS.

- Kinetic Modeling : Fit data to first-order decay models to calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

Q. What mechanistic insights can be gained from comparing the reactivity of this compound with its structural analogs (e.g., ethyl 4-(4-oxocyclohexyl)benzoate)?

- Methodological Answer:

- Steric and Electronic Analysis : Use Hammett plots to correlate substituent effects (σ values) on reaction rates.

- Cyclic Voltammetry : Compare redox potentials to assess electron-withdrawing/donating impacts of the oxobutyl vs. oxocyclohexyl groups.

- Theoretical Studies : Conduct NBO (Natural Bond Orbital) analysis to quantify conjugation between the ketone and aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。